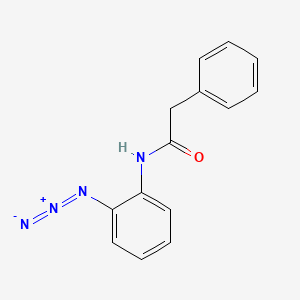

N-(2-azidophenyl)-2-phenylacetamide

Description

N-(2-azidophenyl)-2-phenylacetamide is a synthetic acetamide derivative characterized by an azido (-N₃) group at the ortho position of the phenyl ring. This structural feature distinguishes it from other N-arylacetamides, as the azide group confers unique reactivity, such as participation in click chemistry (e.g., Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition) .

Properties

IUPAC Name |

N-(2-azidophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-18-17-13-9-5-4-8-12(13)16-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINUYECBHBCLRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a precursor for the preparation of various heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the role of azide groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through the azide group, which can act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the azide group can interact with various biological molecules, leading to the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

N-(4-Nitrophenyl)-2-phenylacetamide

- Substituent: A nitro (-NO₂) group at the para position.

- Electronic Effects : The nitro group is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution reactivity.

- Alkylation Reactivity : Demonstrates higher reactivity in benzylation reactions compared to unsubstituted N-phenyl-2-phenylacetamide due to the EWG effect, which activates the aromatic ring for nucleophilic attack .

- Catalyst Selectivity : Phase-transfer catalysts like tetraethylammonium bromide (TEABr) and tetrabutylammonium bromide (TEBABr) optimize N-alkylation efficiency .

2-Azido-N-(4-fluorophenyl)acetamide

- Substituent : A fluoro (-F) group at the para position.

- Electronic Effects: Fluorine is a moderate EWG, slightly increasing reactivity compared to non-EWG substituents.

- Structural Insights : Crystal structure studies highlight steric and electronic differences compared to the azido-substituted analog .

N-Phenyl-2-phenylacetamide

- Substituent: No electron-withdrawing groups.

- Reactivity : Lower reactivity in alkylation reactions compared to nitro- or azido-substituted analogs due to the absence of EWGs .

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives

- Substituent : Thiadiazole rings with mercapto (-SH) groups.

- Activity : Demonstrated cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range. The thiadiazole moiety enhances bioactivity compared to simpler acetamides .

2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Substituent: Bulky bicyclic groups and phenoxy linkages.

- Activity : Exhibited anti-inflammatory and analgesic effects in rodent models, attributed to steric hindrance and lipophilicity .

N-(tert-butyl)-2-morpholino-2-phenylacetamide

Key Research Findings

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -N₃, -F) significantly enhance reactivity in alkylation and electrophilic substitution reactions compared to non-EWG analogs .

Catalyst Dependency : Phase-transfer catalysts like TEBABr improve reaction yields and selectivity in N-alkylation of nitro-substituted acetamides .

Biological Relevance : Substituents such as thiadiazole or mercapto groups correlate with cytotoxicity, while bulky groups (e.g., bicyclic systems) enhance anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-azidophenyl)-2-phenylacetamide, and how can reaction efficiency be monitored?

- Methodology : A widely validated approach involves nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours. The reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, the product is isolated via crystallization (ethanol) or extraction (ethyl acetate), with yields dependent on substituent electronic effects .

- Key Considerations : Ensure stoichiometric excess of NaN₃ (1.5 eq.) and rigorous exclusion of moisture to avoid side reactions.

Q. How should researchers characterize N-(2-azidophenyl)-2-phenylacetamide to confirm structural integrity?

- Analytical Workflow :

NMR : Confirm azide integration (¹H NMR: δ ~3.5–4.0 ppm for CH₂ adjacent to azide; ¹³C NMR: δ ~50–55 ppm for azide-bearing carbon).

IR : Validate the azide stretch at ~2100 cm⁻¹.

HPLC-MS : Assess purity and molecular ion ([M+H]⁺ or [M+Na]⁺).

- Cross-Validation : Compare spectral data with structurally related N-(substituted phenyl)acetamides (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to identify electronic or steric deviations .

Q. What safety protocols are critical when handling N-(2-azidophenyl)-2-phenylacetamide?

- Hazards : Azides are thermally unstable and may decompose explosively. Avoid direct heat, friction, or shock.

- Mitigation : Use blast shields, conduct reactions in small batches, and store at ≤4°C under inert atmosphere. Follow H303+H313+H333 safety statements (risk of toxicity upon ingestion, skin contact, or inhalation) and employ PPE (gloves, goggles, fume hood) .

Advanced Research Questions

Q. How can N-(2-azidophenyl)-2-phenylacetamide be utilized in click chemistry for heterocyclic compound synthesis?

- Application : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazoles. For example:

- React with terminal alkynes (e.g., propargyl ethers) in THF/H₂O with CuSO₄·5H₂O and sodium ascorbate at 25°C.

- Optimization : Adjust catalyst loading (0.1–1.0 mol%) and reaction time (2–24 hrs) to maximize regioselectivity for 1,4-disubstituted triazoles .

Q. What strategies resolve contradictions in reported reaction yields for azide-substituted acetamides?

- Case Study : Discrepancies in NaN₃ substitution efficiency (e.g., 60–85% yields) may arise from:

Solvent Polarity : Higher water content (e.g., toluene:water 7:3) improves NaN₃ solubility but risks hydrolysis.

Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance azide displacement kinetics.

- Troubleshooting : Perform kinetic studies (e.g., in situ IR or GC-MS) to identify rate-limiting steps and optimize solvent ratios .

Q. How can N-(2-azidophenyl)-2-phenylacetamide serve as a precursor in drug discovery pipelines?

- Target Synthesis : The compound is a key intermediate for:

- Anticancer Agents : Functionalize via Suzuki-Miyaura coupling (e.g., introduce boronic esters at the phenylacetamide moiety).

- Antimicrobials : Modify the azide to sulfonamide or urea derivatives via Staudinger reactions.

Q. What advanced analytical techniques quantify trace impurities in N-(2-azidophenyl)-2-phenylacetamide batches?

- Techniques :

LC-QTOF-MS : Detect sub-ppm levels of hydrolyzed by-products (e.g., 2-amino-N-phenylacetamide).

NMR Relaxometry : Assess crystallinity and polymorphic stability.

- Standards : Use pharmacopeial reference materials (e.g., USP-grade acetaminophen impurities) for calibration .

Data Contradiction and Reproducibility

Q. Why do divergent stability profiles exist for azide-containing acetamides across studies?

- Root Cause : Variations in storage conditions (e.g., exposure to light, humidity) and purification methods (e.g., column chromatography vs. crystallization) impact degradation rates.

- Resolution : Standardize storage at -20°C in amber vials with desiccant and validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.